molecular formula C13H9ClF3NO B567250 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine CAS No. 1254981-27-5

4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine

Cat. No.: B567250
CAS No.: 1254981-27-5
M. Wt: 287.666
InChI Key: VQMBMVNNRFKZNN-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with benzyloxy, chloro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction of 2-chloro-3-(trifluoromethyl)pyridine with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4) can be used for the reduction of the pyridine ring.

Major Products

    Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of dihydropyridine derivatives.

Scientific Research Applications

4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties, such as herbicides and polymers.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The benzyloxy group can interact with hydrophobic pockets in target proteins, while the chloro group may participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-chloro-3-methylpyridine
  • 4-(Benzyloxy)-2-chloro-3-fluoromethylpyridine
  • 4-(Benzyloxy)-2-chloro-3-difluoromethylpyridine

Uniqueness

4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and development, as it can enhance the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents.

Properties

IUPAC Name

2-chloro-4-phenylmethoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-12-11(13(15,16)17)10(6-7-18-12)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMBMVNNRFKZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=NC=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of NaH (0.487 g, 12.732 mmol, 60% mineral oil) in DMF (50 ml) cooled at 0° C., was added benzyl alcohol (1.262 ml, 12.2 mmol). The resulting mixture was stirred for 2 min. Then, intermediate compound D6 (2.5 g, 11.575 mmol) was added. The resulting reaction mixture was gradually warmed to room temperature and stirred for 1 h. The reaction mixture was quenched with water and extracted with Et2O. The organic layer was separated, dried (Na2SO4) and concentrated in vacuo. The crude product was purified by column chromatography (silica gel; Heptane/DCM gradient as eluent). The desired fractions were collected and concentrated in vacuo to yield intermediate compound D7 (1.1 g, 33%).
Name
Quantity
0.487 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.262 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Yield
33%

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